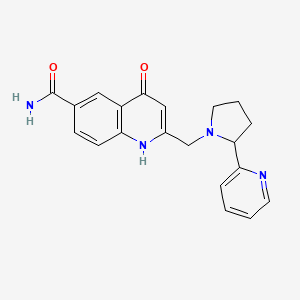
N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide is a heterocyclic compound that belongs to the class of pyridazines This compound is characterized by the presence of a pyridazine ring fused with a hydrazinyl-substituted cyclohexadienone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide typically involves the reaction of hydrazine hydrate with a suitable precursor. One common method involves the reaction of hydrazine hydrate with a pyridazine derivative in ethanol under heating conditions. The reaction is usually carried out for a short duration, around 0.25 hours, to achieve a high yield of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.
化学反応の分析
Types of Reactions
N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted pyridazine derivatives.
科学的研究の応用
N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological activities. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing cellular processes and pathways.
類似化合物との比較
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazine-3-carbohydrazide and pyridazine-4-carbohydrazide share structural similarities.
Hydrazinyl-Substituted Compounds: Compounds like hydrazinyl-benzene derivatives also exhibit similar chemical properties.
Uniqueness
N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide is unique due to its fused ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H12N6O2 |
|---|---|
分子量 |
260.25 g/mol |
IUPAC名 |
N-(4-hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide |
InChI |
InChI=1S/C11H12N6O2/c12-15-7-3-4-9(10(18)6-7)17(13)11(19)8-2-1-5-14-16-8/h1-6,9,15H,12-13H2 |
InChIキー |
NRXXYHULLWMORT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NN=C1)C(=O)N(C2C=CC(=CC2=O)NN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


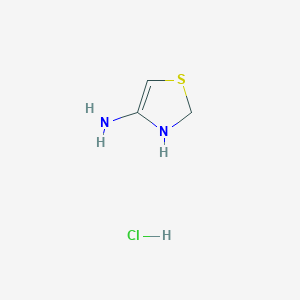
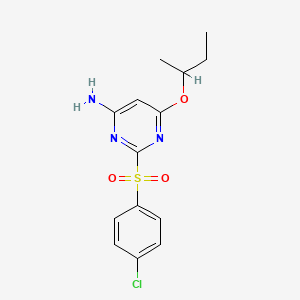

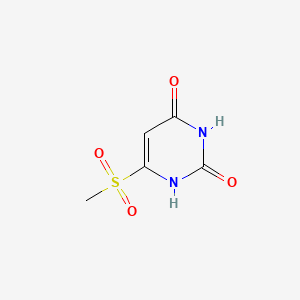
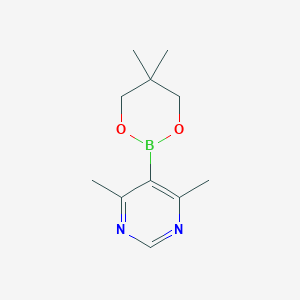

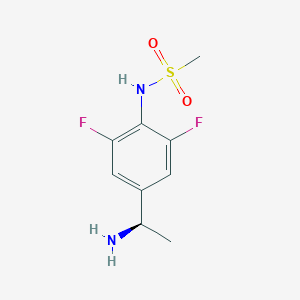
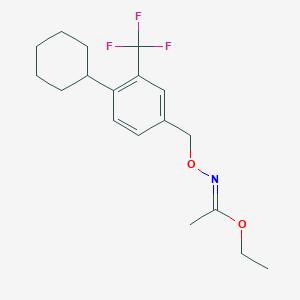

![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)
